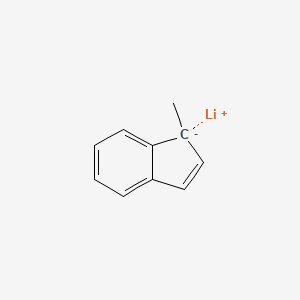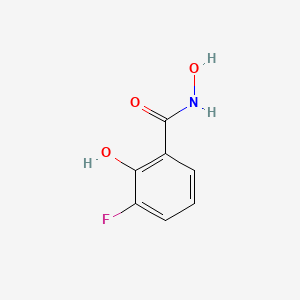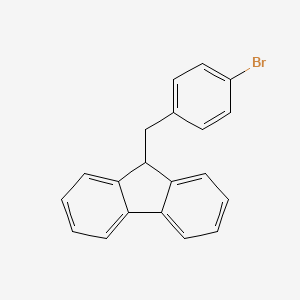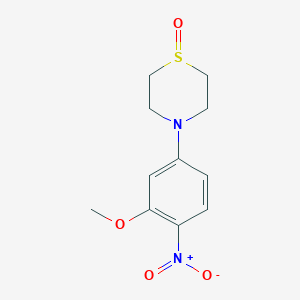![molecular formula C15H21NO4S B6306660 t-Butyl N-{2-[4-methoxy-3-(methylsulfanyl)phenyl]-2-oxoethyl}carbamate CAS No. 2197056-65-6](/img/structure/B6306660.png)
t-Butyl N-{2-[4-methoxy-3-(methylsulfanyl)phenyl]-2-oxoethyl}carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “t-Butyl N-{2-[4-methoxy-3-(methylsulfanyl)phenyl]-2-oxoethyl}carbamate” is a complex organic molecule. It contains a t-butyl group, a carbamate group (N-CO-O), a methoxy group (O-CH3), and a methylsulfanyl group (S-CH3). The presence of these functional groups suggests that this compound could be involved in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the carbamate group could make the molecule polar, affecting its interactions with other substances .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the carbamate group could potentially be hydrolyzed, and the methylsulfanyl group could undergo oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would be influenced by the strength of the intermolecular forces .科学研究应用
T-Butyl N-{2-[4-methoxy-3-(methylsulfanyl)phenyl]-2-oxoethyl}carbamate has been studied for its potential applications in a variety of scientific research areas. It has been found to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound has also been studied for its potential use as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer’s disease, as it has been found to possess neuroprotective effects.
作用机制
The mechanism of action of t-Butyl N-{2-[4-methoxy-3-(methylsulfanyl)phenyl]-2-oxoethyl}carbamate is not yet fully understood. However, it is believed that this compound inhibits the activity of COX-2 by binding to its active site and preventing the production of inflammatory mediators. Additionally, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Furthermore, this compound has been found to possess neuroprotective effects by inhibiting the production of reactive oxygen species, which are involved in the progression of neurodegenerative diseases.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. It has been found to inhibit the activity of COX-2, which is involved in the production of inflammatory mediators. Additionally, this compound has been found to inhibit the growth of cancer cells in vitro and to possess neuroprotective effects. Furthermore, this compound has been found to possess antioxidant and anti-inflammatory properties.
实验室实验的优点和局限性
T-Butyl N-{2-[4-methoxy-3-(methylsulfanyl)phenyl]-2-oxoethyl}carbamate has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and can be stored in a stable form. Additionally, it is relatively non-toxic and has been found to possess a variety of biochemical and physiological effects. However, one limitation is that the mechanism of action of this compound is not yet fully understood, which can make it difficult to predict its effects in certain experiments.
未来方向
There are a variety of potential future directions for t-Butyl N-{2-[4-methoxy-3-(methylsulfanyl)phenyl]-2-oxoethyl}carbamate research. One potential direction is to further study the mechanism of action of this compound to better understand its effects on various biological processes. Additionally, further research could be conducted to explore the potential use of this compound as an anti-cancer agent and as a treatment for neurodegenerative diseases. Furthermore, further research could be conducted to explore the potential use of this compound for other therapeutic applications, such as the treatment of autoimmune diseases. Finally, further research could be conducted to explore the potential use of this compound as an antioxidant and anti-inflammatory agent.
合成方法
T-Butyl N-{2-[4-methoxy-3-(methylsulfanyl)phenyl]-2-oxoethyl}carbamate is synthesized through a process known as alkylation of 2-oxoethylcarbamate with 4-methoxy-3-(methylsulfanyl)phenyl bromide. This process involves the reaction of 4-methoxy-3-(methylsulfanyl)phenyl bromide with 2-oxoethylcarbamate in the presence of a base, such as sodium hydroxide, and a catalyst, such as triethylamine. This reaction results in the formation of this compound.
安全和危害
Without specific information, it’s difficult to comment on the safety and hazards of this compound. As with all chemicals, appropriate safety precautions should be taken when handling it.
属性
IUPAC Name |
tert-butyl N-[2-(4-methoxy-3-methylsulfanylphenyl)-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-15(2,3)20-14(18)16-9-11(17)10-6-7-12(19-4)13(8-10)21-5/h6-8H,9H2,1-5H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSSLLHXGAEOCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)C1=CC(=C(C=C1)OC)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,6-Bis[(1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B6306589.png)






![t-Butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]-N-methylcarbamate](/img/structure/B6306649.png)
![t-Butyl N-{2-[4-(methylsulfanyl)phenyl]-2-oxoethyl}carbamate](/img/structure/B6306665.png)
![2-Oxo-2,4-dihydrobenzo[d][1,3]oxazine-7-boronic acid pinacol ester](/img/structure/B6306668.png)

![5-[trans-2-(t-Butoxycarbonylamino)cyclopropyl]thiophene-2-carboxylic acid](/img/structure/B6306679.png)